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molecular formula C9H10N2O4 B184825 Methyl 3-amino-4-methyl-5-nitrobenzoate CAS No. 72922-60-2

Methyl 3-amino-4-methyl-5-nitrobenzoate

Cat. No. B184825
M. Wt: 210.19 g/mol
InChI Key: NQJNEBQTJXTNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278944B2

Procedure details

To a suspension of methyl 3-amino-4-methyl-5-nitrobenzoate (36.0 g) in 6-normal hydrochloric acid (276 mL) was added dropwise a solution nitrite (13.0 g) in water (35 mL) under ice-salt-cooling over 20 minutes, and the mixture was stirred under ice-cooling for 1 hour. Then, thereto was added dropwise a solution of potassium iodide (34.1 g) in water (280 mL) under ice-cooling over 20 minutes, and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added water under ice-cooling, and the mixture was extracted with chloroform. The organic layer was sequentially washed with aqueous saturated sodium thiosulfate solution and saturated saline, dried over sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=50/1) to give methyl 3-iodo-4-methyl-5-nitrobenzoate [REx(14-1)] (40.5 g) as a yellow powder.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
276 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
34.1 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].N([O-])=O.[I-:19].[K+]>Cl.O>[I:19][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=C(C1C)[N+](=O)[O-]
Name
Quantity
276 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
N(=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
34.1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was sequentially washed with aqueous saturated sodium thiosulfate solution and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=50/1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=O)OC)C=C(C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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